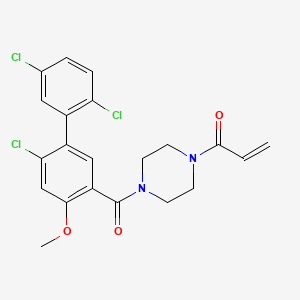
K-Ras G12C-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-Ras G12C-IN-3, also known as K-Ras(G12C) inhibitor 12, is a small molecule that irreversibly binds to the oncogenic mutant K-Ras (G12C), blocking its interactions . K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth . The protein plays an important role in many signal transduction pathways and regulation of cell proliferation .
Molecular Structure Analysis
K-Ras is composed of a guanine nucleotide binding domain containing an active site, an effector binding domain, and an isoform-specific C-terminal hypervariable region . The active site cycles between GDP-bound inactive and GTP-bound active states and is regulated by its associations with GTPase-activating proteins (GAPs) or guanine nucleotide exchange factors (GEFs) .
Wissenschaftliche Forschungsanwendungen
Selective Targeting of Mutated K-Ras(G12C)
Small molecules that selectively target the K-Ras(G12C) mutation have been developed. These compounds bind irreversibly to the mutant cysteine and do not affect the wild-type protein, disrupting the native nucleotide preference to favor GDP over GTP and impairing binding to Raf (Ostrem et al., 2013).
Advances in Structural Biology
Recent advances in structural biology have shed light on drugging Ras. Covalent G12C-specific inhibitors targeting the mutated cysteine have shown improved selectivity and potency, representing a new hope for treating Ras-driven cancers (Ni et al., 2019).
Novel Inhibitory Peptides for K-Ras(G12D)
Selective inhibitory peptides for K-Ras(G12D) have been discovered, offering potential for developing drugs targeting this specific mutation (Sakamoto et al., 2017).
Identification of Novel Covalent Inhibitors
Novel covalent inhibitors of K-Ras G12C have been identified, showing promise for the development of treatments for cancers harboring the K-Ras G12C mutation (Arora et al., 2019).
Covalent Guanosine Mimetic Inhibitors
Research has focused on the development of hydrolytically stable analogues of SML-8-73-1 as covalent G12C KRAS inhibitors (Xiong et al., 2017).
Impact of Endogenous Oncogenic K-ras(G12D)
The expression of an endogenous K-ras(G12D) allele causes enhanced proliferation and developmental defects, suggesting its critical role in oncogenesis (Tuveson et al., 2004).
Chemoselective Covalent Modification of K-Ras(G12R)
Discovery of covalent chemical ligands for K-Ras(G12R) offers a basis for the development of mutant-specific therapies for K-Ras(G12R)-driven cancer (Zhang et al., 2022).
KRAS-G12C Inhibitors' Activity and Resistance
Studies on KRAS-G12C inhibitors, such as sotorasib and adagrasib, have shown promising improvements in treating NSCLC with KRAS-G12C mutations, but challenges with resistance remain (Liu et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHAPLCWWQJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118534 |
Source


|
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1629268-19-4 |
Source


|
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

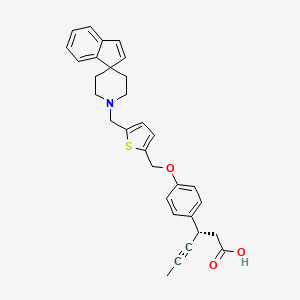


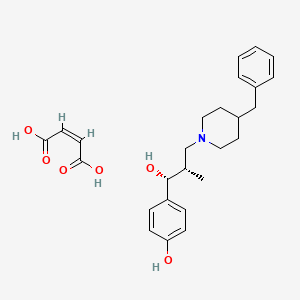

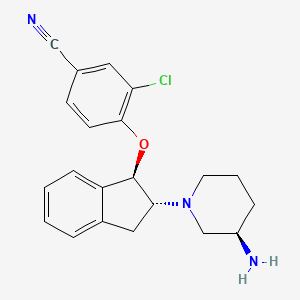
![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)
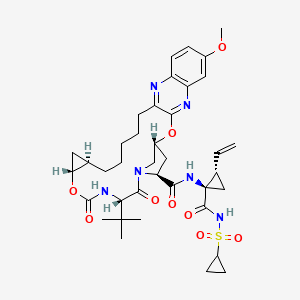
![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)


